molecular formula C7H7IO B1580675 4-Iodo-2-methylphenol CAS No. 60577-30-2

4-Iodo-2-methylphenol

Cat. No.: B1580675
CAS No.: 60577-30-2
M. Wt: 234.03 g/mol
InChI Key: WSBDSSKIWDFOBQ-UHFFFAOYSA-N
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Description

4-Iodo-2-methylphenol was prepared by direct iodination of 2-methylphenol in aqueous alcohol solvents by the action of a reagent prepared in situ from sodium hypochlorite and sodium iodide.

Properties

IUPAC Name

4-iodo-2-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7IO/c1-5-4-6(8)2-3-7(5)9/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSBDSSKIWDFOBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00209379
Record name Phenol, 4-iodo-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00209379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60577-30-2
Record name Phenol, 4-iodo-2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060577302
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 4-iodo-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00209379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Iodo-2-methylphenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 10 g of o-cresol and 16.5 g (1.2 equiv) NaI in 250 ml of DMF was added 31 g (1.2 equiv) of chloramine-T hydrate. The dark green solution was stirred at rt for 1.5 h. The mixture, now a heterogeneous light brown, was poured into water, acidified, extracted with ethyl acetate, and the organic phase washed with water and bisulfite solution. The organic phase was dried over MgSO4. Concentration, trituration with hexane, and flash chromatography (silica gel, hexane, hexane/ethyl acetate (5:1)) provided 13.6 g (63%) of the title compound as a white solid.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
16.5 g
Type
reactant
Reaction Step One
Quantity
31 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
63%

Synthesis routes and methods II

Procedure details

0-Cresol, 0.023 ml, iodine, 3 g, and 25 ml of trimethyl phosphate were held at 87° C under nitrogen for 12 hours with stirring. The iodine color having disappeared, 2.9 g more of iodine (total iodine 0.023 mol) was added and held 12 hours again. The iodine was gone but a brown color had developed. The mixture was poured into water and extracted with hexane. Three layers formed: the hexane layer containing the product, a dark viscous oil at interface of hexane, and water (which was a phosphate ester of product) the aqueous layer. The hexane layer was separated, dried and evaporated. The residue, 5 g, contained about 60% of the desired product (GLC, RT=108 sec. on 6 ft. SE 30 column at 150° and 40 ml of He/min. flow) and 40% trimethyl phosphate (40%, RT=60 sec.). There were indications of less than 1% 6-iodo-2 -cresol (RT=112 sec.) and about 1% 4,6-diiodo-2-cresol (RT=180 sec.). This crude mixture was warmed on a steam-bath with 8% aqueous sodium hydroxide, cooled, acidified, and the solid obtained filtered and washed. The same treatment was given to the heavy oil insoluble in hexane. The crude weight of 4-iodo-2-cresol obtained in this way were 3.5 g, 65% and 0.35 g, 6%, respectively. Recrystallization of first fraction gave shiny, beige-colored needles, mp 66.5°-68° (colorless melt), 1.55 g, 29% reported (C. M. Suter, R. D. Shultz, J. Org. Chem., 16, 1117 (1951)) mp 64°-65°. The second crop from the filtrate combined and recrystallized with the 0.35 g fraction gave 1.1 g, 20%, of darker beige needles, mp 65°-67° (amber melt).
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
0-Cresol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0.023 mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
phosphate ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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